2-Octyldodecyl-D-xylopyranoside

Descripción general

Descripción

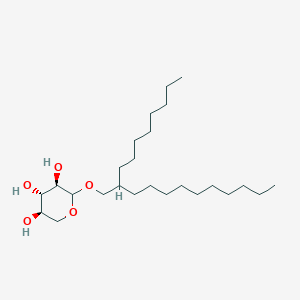

2-Octyldodecyl-D-xylopyranoside is a compound that serves as a pivotal non-ionic surfactant and detergent . It finds extensive usage in drug formulations and research of specific diseases . The molecular formula of this compound is C25H50O5 .

Synthesis Analysis

The synthesis of β-xylopyranosides, which includes 2-Octyldodecyl-D-xylopyranoside, involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .Molecular Structure Analysis

The molecular structure of 2-Octyldodecyl-D-xylopyranoside is characterized by a molecular formula of C25H50O5 . It has a monoisotopic mass of 430.365814 Da .Physical And Chemical Properties Analysis

2-Octyldodecyl-D-xylopyranoside is a solid substance . It has a density of 1.0±0.1 g/cm3, a boiling point of 541.1±50.0 °C at 760 mmHg, and a flash point of 281.0±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 19 freely rotating bonds .Aplicaciones Científicas De Investigación

- Application Summary : D-xylose, the main constituent of hemicelluloses and the second most abundant polysaccharide in nature after cellulose, is an unusual carbohydrate in mammalian cells, only present in the structures of proteoglycans . In recent years, β-xylopyranosides, such as 2-Octyldodecyl-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

- Methods of Application : The preparation of β-xylopyranosides involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .

- Results or Outcomes : The main uses of these molecules are for different applications, such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition and as surfactants .

- Application Summary : Octyldodecyl xyloside, an alkyl polyglycoside (APG) present in a cosmetic skin serum, has been identified as a novel contact allergen .

- Methods of Application : A case study involved a 50-year-old woman who developed an extensive urticated rash following the use of a cosmetic skin serum applied to her limbs and trunk .

- Results or Outcomes : The reaction developed within 2 hr of application, and persisted for 48 hr after removal. Its distribution corresponded with the areas of application. The patient had previously experienced similar reactions after using certain brands of soap and laundry detergent .

Scientific Field: Biomass-Derived Molecules

Scientific Field: Dermatology

- Application Summary : 2-Octyldodecyl-D-xylopyranoside is used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

- Methods of Application : The compound can be added to a variety of products to change the surface properties of the liquid, leading to the formation of micelles that can encapsulate and remove dirt or other substances .

- Results or Outcomes : The use of 2-Octyldodecyl-D-xylopyranoside as a surfactant can improve the cleaning power of a product, enhance the formation of emulsions, or change the foaming properties of a liquid .

- Application Summary : 2-Octyldodecyl-D-xylopyranoside is used as an emulsifying agent in personal care products . Emulsifying agents are substances that are soluble in both fat and water and enable fat to be uniformly dispersed in water as an emulsion.

- Methods of Application : In personal care products, 2-Octyldodecyl-D-xylopyranoside can be added to formulations to help mix oil and water components, improve product texture, and enhance product stability .

- Results or Outcomes : The use of 2-Octyldodecyl-D-xylopyranoside in personal care products can improve the overall product performance, user experience, and product shelf-life .

Scientific Field: Surfactants

Scientific Field: Personal Care Products

- Application Summary : 2-Octyldodecyl-D-xylopyranoside is used in the industrial chemicals sector . Industrial chemicals are essential for the production of a vast array of products, including plastics, fertilizers, medicines, and more.

- Methods of Application : The specific methods of application can vary widely depending on the specific industrial process and the desired end product .

- Results or Outcomes : The use of 2-Octyldodecyl-D-xylopyranoside in industrial chemicals can contribute to the efficiency and effectiveness of the production process .

- Application Summary : β-xylopyranosides, such as 2-Octyldodecyl-D-xylopyranoside, have been used for enzyme inhibition . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.

- Methods of Application : The specific methods of application can vary widely depending on the specific enzyme being targeted and the context of the research .

- Results or Outcomes : The use of 2-Octyldodecyl-D-xylopyranoside as an enzyme inhibitor can contribute to our understanding of enzyme function and can be used in the development of drugs and pesticides .

Scientific Field: Industrial Chemicals

Scientific Field: Enzyme Inhibition

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLPXVWSLFHDJE-NZZVNMMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Octyldodecyl-D-xylopyranoside | |

CAS RN |

423772-95-6 | |

| Record name | EC 464-320-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)

![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)

![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)